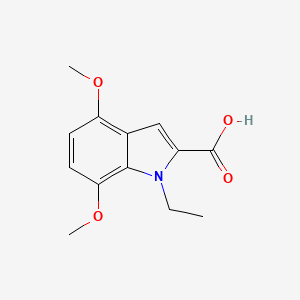

1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences various biological activities . The compound’s interaction with its targets may result in changes at the molecular level, which could potentially lead to the observed biological effects.

Biochemical Pathways

Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to a variety of biological activities.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it is likely that the compound’s action results in a variety of molecular and cellular effects .

Preparation Methods

The synthesis of 1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4,7-dimethoxyindole.

Ethylation: The indole is ethylated using ethyl iodide in the presence of a strong base like sodium hydride.

Carboxylation: The ethylated indole undergoes carboxylation using carbon dioxide under high pressure and temperature conditions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 3-position, using reagents like halogens or nitro compounds.

Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.

Scientific Research Applications

1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole compounds.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Tryptophan: An essential amino acid and precursor to serotonin.

The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Target Receptors and Enzymes

Indole derivatives, including this compound, have been shown to interact with various biological targets. These interactions often involve binding to receptors and enzymes with high affinity, influencing several biochemical pathways:

- Receptor Binding : The compound may bind to multiple receptors, modulating their activity and affecting cellular signaling pathways.

- Enzyme Inhibition : It has been noted for its potential to inhibit specific enzymes, which can lead to therapeutic effects against various diseases.

Biological Activities

The compound exhibits a range of biological activities that are being actively researched:

- Antiviral Activity : Studies suggest that indole derivatives can act as inhibitors of HIV integrase, a critical enzyme in the HIV life cycle. For instance, related compounds have demonstrated significant inhibition (IC50 values around 3.11 μM) against HIV integrase, indicating potential for further development as antiviral agents .

- Anticancer Properties : Research indicates that indole derivatives can inhibit tumor cell proliferation. For example, certain analogs have shown IC50 values as low as 5.0 µM against cancer cell lines, suggesting their potential as anticancer agents .

- Anti-inflammatory Effects : There is ongoing research into the anti-inflammatory properties of this compound and its derivatives. The structural features of indoles contribute to their ability to modulate inflammatory pathways.

Comparative Analysis

The biological activity of this compound can be compared with other indole derivatives:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Antiviral, Anticancer | ~3.11 (antiviral) |

| Indole-3-acetic acid | Plant hormone; growth regulation | N/A |

| Indole-3-carbinol | Anticancer properties | Varies |

| Tryptophan | Precursor to serotonin; neuroactive effects | N/A |

Case Studies and Research Findings

Several studies highlight the potential of indole derivatives in drug development:

- HIV Integrase Inhibitors : Research has optimized indole-2-carboxylic acid derivatives for enhanced inhibitory effects on HIV integrase. Structural modifications led to compounds with improved potency and specificity against viral replication .

- Cancer Cell Line Studies : Indole derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxicity and the ability to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and disruption of mitochondrial function .

- Inflammation Models : Preliminary studies indicate that certain indole compounds can reduce markers of inflammation in vitro and in vivo models, suggesting therapeutic potential in inflammatory diseases.

Properties

IUPAC Name |

1-ethyl-4,7-dimethoxyindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-4-14-9(13(15)16)7-8-10(17-2)5-6-11(18-3)12(8)14/h5-7H,4H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURAUJAHXBQRDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.